Methyl hexadec-10-enoate

Description

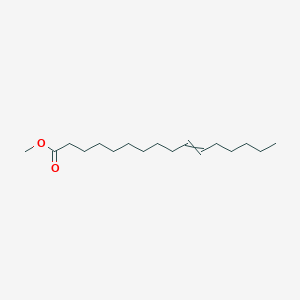

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl hexadec-10-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h7-8H,3-6,9-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCMDAHNKIHECT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30821301 | |

| Record name | Methyl hexadec-10-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30821301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61012-44-0 | |

| Record name | Methyl hexadec-10-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30821301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl Hexadec 10 Enoate and Analogous Structures

Strategies for Carbon-Carbon Bond Formation in Unsaturated Methyl Esters

The construction of the carbon framework in unsaturated esters is predominantly achieved through powerful catalytic reactions that enable the formation of C=C double bonds. Olefin metathesis and alkyne chemistry represent two primary pillars in this synthetic field.

Olefin metathesis is a highly versatile organic reaction that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds, typically mediated by transition-metal carbene catalysts. wikipedia.org This method is particularly valuable in oleochemistry for modifying the chain length and structure of unsaturated fatty acid esters. scielo.br

Cross-metathesis (CM) is an intermolecular reaction that couples two different olefinic substrates. sigmaaldrich.comillinois.edu This technique offers a direct route to synthesize asymmetrical olefins, making it a suitable strategy for producing a targeted compound like methyl hexadec-10-enoate. By selecting appropriate shorter-chain olefins or unsaturated esters as reactants, the desired C16 backbone with a double bond at the C-10 position can be constructed. scielo.br

The selectivity of the cross-metathesis reaction is a critical factor, as it can potentially lead to a statistical mixture of homodimers and the desired cross-coupled product. organic-chemistry.org However, selectivity can often be controlled by exploiting differences in the steric or electronic properties of the reacting olefins or by using one reactant in excess. illinois.eduuwindsor.ca For instance, the cross-metathesis of a terminal olefin with an internal olefin, catalyzed by a ruthenium complex, can be optimized to favor the formation of a specific unsaturated product. Ethenolysis, a specific type of CM using ethylene (B1197577), is an industrially significant process for shortening the carbon chains of fatty acids to produce valuable α-olefins. scielo.brgoogle.com

Self-metathesis (SM) involves the reaction of a single type of unsaturated fatty acid or its ester to produce a symmetrical long-chain α,ω-difunctional compound and a symmetrical internal olefin. ias.ac.in For example, the self-metathesis of methyl oleate (B1233923) (a C18 ester with a double bond at C-9) yields dimethyl octadec-9-enedioate and 9-octadecene. rsc.orgmdpi.com

This reaction is a powerful tool for dimerization and chain elongation, converting renewable oleochemical feedstocks into valuable intermediates for polymer synthesis. scielo.brrsc.org While self-metathesis does not directly produce an asymmetrical molecule like this compound, it is a fundamental strategy for creating longer, difunctional molecules from readily available fatty acid esters. d-nb.info The reaction is an equilibrium process, and removal of the volatile hydrocarbon co-product can drive the reaction to completion. rsc.org Sonication has also been employed to accelerate the reaction, allowing for shorter reaction times. ocl-journal.org

| Reactant | Catalyst | Products |

| Methyl Oleate | Ruthenium or Tungsten-based catalyst | Dimethyl octadec-9-enedioate, 9-Octadecene |

| Oleic Acid | Second-generation Grubbs catalyst | 1,18-Octadec-9-enedioic acid, 9-Octadecene |

| Erucic Acid | Ruthenium catalyst | Symmetrical long-chain diacid, Symmetrical olefin |

The success of olefin metathesis in oleochemistry is heavily dependent on the choice of catalyst. The primary metals used are ruthenium, tungsten, molybdenum, and rhenium, each offering distinct advantages.

Ruthenium-based Catalysts: Ruthenium complexes, particularly Grubbs' first, second, and third-generation catalysts, are widely used due to their remarkable tolerance to a broad range of functional groups (esters, acids, alcohols), air, and moisture. mdpi.comnih.gov This robustness makes them exceptionally well-suited for processing renewable feedstocks like fatty acid esters, which may contain various functionalities. nih.gov N-Heterocyclic carbene (NHC) ligands in second and third-generation catalysts have led to improved stability and higher activity. mdpi.comnih.gov

Tungsten and Molybdenum-based Catalysts: These are often referred to as Schrock catalysts and typically feature high-oxidation-state metal centers. wikipedia.orgbohrium.com They are known for their very high catalytic activity. bohrium.com However, they are generally more sensitive to air, moisture, and certain functional groups compared to their ruthenium counterparts. rsc.org Despite this sensitivity, they are highly effective and can be engineered for specific outcomes, such as Z-selective metathesis reactions. mit.edunih.gov Early work in the field utilized tungsten systems like tungsten hexachloride-tetramethyltin for the metathesis of methyl oleate. rsc.org

Rhenium-based Catalysts: Heterogeneous catalysts based on rhenium, such as rhenium(VII) oxide supported on alumina (B75360) (Re₂O₇/Al₂O₃), have proven successful for the metathesis of unsaturated esters. scielo.br These systems are attractive from an industrial perspective, particularly when considering catalyst activation and regeneration procedures. scielo.brias.ac.in

| Catalyst Type | Metal Center | Key Characteristics | Common Applications in Oleochemistry |

| Grubbs' Catalysts | Ruthenium (Ru) | High functional group tolerance; Stable in air and moisture. nih.gov | Cross-metathesis and self-metathesis of fatty acid esters. mdpi.com |

| Schrock Catalysts | Molybdenum (Mo), Tungsten (W) | Very high activity; Can be tuned for stereoselectivity; Sensitive to air, moisture, and functional groups. wikipedia.orgbohrium.com | High-turnover metathesis; Z-selective synthesis of olefins. mit.edunih.gov |

| Heterogeneous Catalysts | Rhenium (Re), Molybdenum (Mo) | Solid-supported; Suitable for industrial processes; Can be regenerated. scielo.br | Large-scale metathesis of unsaturated oils and esters. scielo.brias.ac.in |

The synthesis of unsaturated esters can also be approached through the construction of the carbon backbone using alkyne chemistry, which provides a reliable method for forming carbon-carbon bonds.

Terminal alkynes possess an acidic proton (pKa ≈ 25) that can be removed by a strong base, such as sodium amide, to form a potent carbon nucleophile known as an acetylide ion. chemistrysteps.commasterorganicchemistry.com These acetylide anions can undergo nucleophilic substitution (SN2) reactions with primary alkyl halides to create a new, longer carbon chain with an internal alkyne functionality. masterorganicchemistry.comyoutube.com

(Trimethylsilyl)acetylene is a particularly useful reagent in this context. wikipedia.org The trimethylsilyl (B98337) (TMS) group serves as a protecting group, allowing for selective functionalization of the terminal alkyne. nih.gov A typical synthetic sequence would involve the deprotonation of (trimethylsilyl)acetylene, followed by coupling with an appropriate alkyl halide. Subsequent deprotection of the TMS group reveals the terminal alkyne, which can then be involved in further coupling reactions (e.g., Sonogashira coupling) to complete the carbon skeleton. wikipedia.orgnih.gov The resulting internal alkyne can then be selectively reduced to a cis- or trans-alkene, and the terminal functional group converted to a methyl ester to yield the final unsaturated ester product. This step-wise approach offers precise control over the construction of the molecule's backbone.

Alkyne Chemistry in Unsaturated Ester Synthesis

Stereoselective Reduction of Alkynes to Alkenes (e.g., Lindlar's conditions)

The stereoselective reduction of an internal alkyne is a pivotal step in the synthesis of cis-(Z)-alkenes, a common isomeric form of naturally occurring unsaturated fatty acids. Lindlar's catalyst, a poisoned palladium catalyst, is the reagent of choice for this transformation, facilitating the syn-addition of hydrogen across the triple bond.

The catalyst is typically composed of palladium supported on calcium carbonate (CaCO₃) and deactivated with a catalytic poison such as lead acetate (B1210297) and quinoline. This deactivation is crucial as it prevents the over-reduction of the alkyne to the corresponding alkane. The reaction proceeds with high stereospecificity, delivering the cis-alkene as the major product.

In the context of synthesizing a precursor to Methyl (Z)-hexadec-10-enoate, a synthetic route could involve the preparation of methyl hexadec-10-ynoate. Subsequent treatment with Lindlar's catalyst under a hydrogen atmosphere would yield the desired cis-alkene.

Key Features of Lindlar's Reduction:

| Feature | Description |

| Reagent | H₂ gas with Lindlar's catalyst (Pd/CaCO₃, lead acetate, quinoline) |

| Substrate | Internal alkyne |

| Product | cis-(Z)-Alkene |

| Stereochemistry | Syn-addition of hydrogen |

| Selectivity | Highly selective for alkyne reduction in the presence of other reducible functional groups |

A general representation of this reaction is as follows:

For the synthesis of the trans-(E)-isomer of this compound, a dissolving metal reduction, such as sodium in liquid ammonia (B1221849) (Na/NH₃), would be employed. This method facilitates the anti-addition of hydrogen across the alkyne triple bond, yielding the trans-alkene.

Wittig Reaction and Derivatives for Stereocontrolled Double Bond Formation

The Wittig reaction is a powerful and versatile method for the stereocontrolled synthesis of alkenes from carbonyl compounds (aldehydes and ketones) and a phosphorus ylide (Wittig reagent). nih.gov This reaction is instrumental in constructing the carbon skeleton and introducing the double bond at a specific location, such as the C-10 position in this compound.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. leah4sci.com

Non-stabilized ylides (where the R group on the ylide is an alkyl group) typically lead to the formation of cis-(Z)-alkenes. The reaction is believed to proceed through a kinetically controlled pathway involving an early, four-centered transition state that minimizes steric interactions, favoring the cis geometry.

Stabilized ylides (where the R group is an electron-withdrawing group, such as an ester or ketone) generally yield trans-(E)-alkenes. These reactions are often reversible and proceed under thermodynamic control, favoring the more stable trans product.

A synthetic strategy for Methyl (Z)-hexadec-10-enoate using the Wittig reaction could involve the reaction of hexanal (B45976) with a phosphonium (B103445) ylide derived from methyl 10-bromodecanoate. Conversely, the reaction of an aldehyde derived from a C10-methyl ester with a hexyl-substituted phosphonium ylide would also yield the target molecule. The choice of solvent and reaction temperature can further influence the stereoselectivity, with lower temperatures often favoring the formation of the Z-isomer. masterorganicchemistry.com

Factors Influencing Stereoselectivity in the Wittig Reaction:

| Factor | Influence on Stereochemistry |

| Ylide Type | Non-stabilized ylides favor Z-alkenes; Stabilized ylides favor E-alkenes. bohrium.com |

| Solvent | Aprotic, non-polar solvents generally favor Z-alkene formation. |

| Temperature | Lower temperatures often increase the selectivity for the Z-isomer. masterorganicchemistry.com |

| Presence of Lithium Salts | Can promote equilibration of intermediates, leading to higher proportions of the E-alkene. |

Annelation and Cyclization Reactions in Related Systems

Annelation and cyclization reactions are powerful synthetic tools for the construction of cyclic molecules, including five- and six-membered rings and macrocycles. wikipedia.orgacs.org The Robinson annulation, for instance, is a classic method that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. masterorganicchemistry.comwikipedia.orgaakash.ac.infiveable.meunacademy.com Similarly, intramolecular aldol reactions of dicarbonyl compounds are effective for forming five- and six-membered rings. leah4sci.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.com

While these reactions are central to the synthesis of many natural products containing cyclic and polycyclic frameworks, they are not directly applicable to the primary construction of the linear carbon chain of an acyclic molecule like this compound. The synthesis of such long-chain, acyclic compounds relies on methodologies that build the carbon backbone in a linear fashion, such as cross-coupling reactions, acetylide alkylation, and Wittig-type olefinations.

However, it is worth noting that cyclization reactions can be relevant in the broader context of fatty acid chemistry, particularly in the synthesis of macrocyclic natural products derived from long-chain fatty acids. acs.org In these cases, a long-chain precursor, which may be synthesized using methods analogous to those for this compound, undergoes an intramolecular reaction to form a large ring.

Functional Group Transformations in this compound Precursors

Esterification Reactions for Methyl Ester Formation

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, hexadec-10-enoic acid. Several methods are available for this transformation, with the choice often depending on the scale of the reaction and the presence of other sensitive functional groups.

The Fischer esterification is a classic and widely used method that involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). unacademy.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the ester product. unacademy.com

For substrates that may be sensitive to strong acidic conditions, milder methods are available. Zirconyl chloride (ZrOCl₂·8H₂O) has been shown to be an efficient catalyst for the direct condensation of equimolar amounts of long-chain carboxylic acids and alcohols. aakash.ac.in Ferric chloride hexahydrate (FeCl₃·6H₂O) is another effective catalyst for the esterification of fatty acids. wikipedia.org

Comparison of Esterification Methods:

| Method | Catalyst | Conditions | Advantages | Disadvantages |

| Fischer Esterification | H₂SO₄, TsOH | Excess methanol, reflux | Inexpensive, suitable for large scale | Harsh conditions, may not be suitable for sensitive substrates |

| Zirconyl Chloride Catalysis | ZrOCl₂·8H₂O | Equimolar reactants | Milder conditions | Catalyst may be more expensive |

| Ferric Chloride Catalysis | FeCl₃·6H₂O | Refluxing mesitylene | High yields | Requires removal of water |

Hydroxyl Group Manipulations (e.g., Acetylation, Protection/Deprotection)

In the synthesis of long-chain unsaturated esters like this compound, it is often necessary to introduce or modify hydroxyl groups in precursor molecules. These hydroxyl groups may need to be temporarily protected to prevent them from interfering with subsequent reactions. reactome.org

Acetylation is a common method for both protecting a hydroxyl group and for derivatization. It involves reacting the alcohol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine. The resulting acetyl ester is generally stable to a range of reaction conditions and can be readily deprotected by hydrolysis with aqueous acid or base.

Protection/Deprotection strategies are crucial in multi-step syntheses. nih.gov A variety of protecting groups are available for hydroxyl functions, each with its own specific conditions for introduction and removal. acs.orgresearchgate.net This allows for "orthogonal protection," where one protecting group can be removed selectively in the presence of another.

Common Protecting Groups for Hydroxyls:

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

| Acetyl | Ac | Ac₂O, pyridine | H₃O⁺ or NaOH |

| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C |

| tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, imidazole | TBAF, HF |

| Tetrahydropyranyl ether | THP | DHP, acid catalyst | Aqueous acid |

Halogenation and Subsequent Reactions

Halogenation plays a crucial role in the synthesis of precursors for this compound, primarily by introducing a leaving group that can be displaced in subsequent carbon-carbon bond-forming reactions.

Free radical halogenation of alkanes can be used to introduce a halogen, typically bromine or chlorine, onto a saturated carbon chain. youtube.com This reaction is often initiated by UV light or heat. However, this method can lack regioselectivity, leading to a mixture of halogenated products, especially in long-chain alkanes with multiple non-equivalent C-H bonds.

A more controlled method for introducing a halogen at a specific position is through the conversion of a hydroxyl group to an alkyl halide. This can be achieved using reagents such as phosphorus tribromide (PBr₃) for bromination or thionyl chloride (SOCl₂) for chlorination.

Once a halogen is in place, it can serve as a handle for a variety of subsequent reactions. For example, an alkyl halide can be used to form a phosphonium salt, a precursor to a Wittig reagent. Alternatively, it can be displaced by a nucleophile in an Sₙ2 reaction, such as the alkylation of an acetylide, to form a new carbon-carbon bond. This latter approach is a key step in building the carbon backbone of long-chain fatty acids.

Chemo- and Regioselective Synthesis Strategies for this compound

The synthesis of this compound, a long-chain unsaturated fatty acid ester, necessitates precise control over the location and geometry of the carbon-carbon double bond, a challenge addressed through chemo- and regioselective strategies. A prominent and highly effective method for achieving this is through olefin metathesis, particularly cross-metathesis.

Cross-metathesis allows for the construction of new carbon-carbon double bonds by scrambling the alkylidene groups of two different olefins. For the synthesis of this compound, a plausible and efficient route involves the cross-metathesis of a terminal olefin, such as 1-heptene (B165124), with a long-chain unsaturated ester, methyl undec-10-enoate (B1210307). This reaction is typically catalyzed by well-defined ruthenium-based catalysts, such as Grubbs' first or second-generation catalysts, which are known for their functional group tolerance and high catalytic activity.

The chemo- and regioselectivity of this reaction are key considerations. The ruthenium catalyst selectively acts on the carbon-carbon double bonds of the reactants, leaving the ester functional group of methyl undec-10-enoate intact. This high chemoselectivity is a significant advantage of modern metathesis catalysts.

Regioselectivity, the control over which double bonds react and in what orientation, is also a critical factor. In the cross-metathesis of a terminal olefin (like 1-heptene) and an internal olefin within a longer chain (if a different starting material were used), the catalyst's preference for less sterically hindered olefins can direct the reaction. However, in the proposed synthesis with two terminal olefins, the statistical nature of the reaction can lead to a mixture of products, including the desired this compound, as well as homodimers of each starting olefin. To favor the formation of the desired cross-product, reaction conditions such as the ratio of reactants can be optimized.

The stereoselectivity of the newly formed double bond is also an important aspect, with the reaction typically favoring the formation of the more thermodynamically stable E-(trans) isomer. The general mechanism for olefin metathesis, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate, which then undergoes cycloreversion to yield the new olefin products and regenerate the metal alkylidene catalyst. nih.gov

To illustrate a potential synthetic approach, the following table outlines the reactants, catalyst, and expected primary product for the synthesis of this compound via cross-metathesis.

| Reactant 1 | Reactant 2 | Catalyst | Primary Product |

| 1-Heptene | Methyl undec-10-enoate | Grubbs' Catalyst (e.g., 2nd Generation) | This compound |

Atom Economy and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact and maximize resource efficiency. The synthesis of this compound can be evaluated through the lens of these principles, with a particular focus on atom economy and the use of environmentally benign practices.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product.

For the proposed cross-metathesis synthesis of this compound from 1-heptene and methyl undec-10-enoate, the primary byproduct is ethylene gas, which is a low-mass molecule. The atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Molecular Weight of this compound (C₁₇H₃₂O₂): 268.44 g/mol

Molecular Weight of 1-Heptene (C₇H₁₄): 98.20 g/mol

Molecular Weight of Methyl undec-10-enoate (C₁₂H₂₂O₂): 198.30 g/mol

Atom Economy (%) = (268.44 / (98.20 + 198.30)) x 100 ≈ 90.5%

This high atom economy indicates that the cross-metathesis reaction is an efficient process in terms of incorporating reactant atoms into the desired product. The generation of a volatile byproduct like ethylene can also facilitate its removal from the reaction mixture, helping to drive the reaction to completion.

Green Chemistry Considerations:

Beyond atom economy, several other green chemistry principles are relevant to the synthesis of this compound:

Catalysis: The use of catalytic amounts of ruthenium-based catalysts is a key green feature. Catalysts allow the reaction to proceed under milder conditions and can be used in small quantities, reducing waste compared to stoichiometric reagents. Efforts are also ongoing to develop recyclable or heterogeneous metathesis catalysts to further improve the sustainability of the process.

Solvent Selection: The choice of solvent is crucial. Ideally, the reaction would be performed in a green solvent, which is non-toxic, derived from renewable resources, and biodegradable. Research into green solvents for lipid extraction and fatty acid esterification has identified alternatives to traditional volatile organic compounds. wur.nlmdpi.com For instance, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored as greener alternatives to solvents like n-hexane. nih.gov Fatty acid methyl esters (FAMEs) themselves are also being investigated as potential green solvents. wur.nl

Renewable Feedstocks: The starting materials for the synthesis of this compound can potentially be derived from renewable resources. For example, methyl undec-10-enoate can be obtained from the pyrolysis of castor oil. The use of bio-based feedstocks aligns with the principles of green chemistry by reducing reliance on finite fossil fuels.

Waste Reduction: The high atom economy of the cross-metathesis reaction inherently leads to less waste generation. The primary byproduct, ethylene, is a valuable chemical feedstock and can potentially be captured and utilized, further enhancing the green credentials of the synthesis.

The following table summarizes the green chemistry considerations for the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | High atom economy (~90.5%) in the cross-metathesis route. |

| Catalysis | Use of efficient ruthenium catalysts in small quantities. |

| Safer Solvents | Potential for using green solvents like 2-MeTHF or FAMEs. |

| Renewable Feedstocks | Starting materials can be derived from biorenewable sources. |

| Energy Efficiency | Reactions can often be performed under mild conditions. |

| Waste Prevention | Minimal byproduct formation, with the potential for byproduct utilization. |

Chemical Reactivity and Transformation Pathways of Methyl Hexadec 10 Enoate

Olefin Reactivity

The presence of a carbon-carbon double bond in the alkyl chain is a key feature of Methyl hexadec-10-enoate, making it susceptible to a variety of addition and isomerization reactions.

Hydrogenation Chemistry for Saturation

Catalytic hydrogenation is a fundamental industrial process used to convert unsaturated fatty acid esters into their saturated counterparts. chalmers.seresearchgate.net For this compound, this reaction involves the addition of hydrogen (H₂) across the double bond at the C-10 position, yielding Methyl hexadecanoate (B85987) (methyl palmitate). acs.org This transformation eliminates unsaturation, which can significantly improve the oxidative stability of the compound. chalmers.se

The process is typically carried out using heterogeneous catalysts under hydrogen pressure. dss.go.th Common catalysts include metals such as palladium, nickel, and copper-based systems. chalmers.seresearchgate.net Reaction conditions such as temperature, pressure, and catalyst choice are critical variables that determine the reaction rate and selectivity. dss.go.thgoogle.com While complete saturation is often the goal, partial hydrogenation can lead to the formation of positional and geometric isomers. researchgate.net

| Catalyst | Temperature (°C) | Pressure (bar) | Product | Reference |

|---|---|---|---|---|

| Cu/m-ZrO₂ | 300 | 75 | Hexadecanol (via hydrogenation of ester) | acs.org |

| Copper Chromite | 160–270 | 20–100 | Fatty Alcohols | google.com |

| Pd/SiO₂ | 110 | 5 | Saturated FAME | researchgate.net |

| Ni-In/ZrO₂ | 310–350 | N/A (Methanol as H-donor) | Hexadecanol | acs.org |

Addition Reactions to the Carbon-Carbon Double Bond

The electron-rich nature of the C=C double bond in this compound makes it a target for various addition reactions, including those initiated by radicals and pericyclic reactions like cycloadditions.

Free radicals can add across the double bond of unsaturated esters. The reaction with the hydroxyl radical (•OH), a highly reactive species, is of significant interest in atmospheric chemistry and lipid peroxidation studies. mit.edursc.org The mechanism proceeds via the electrophilic addition of the •OH radical to one of the carbons of the double bond. acs.org This addition forms a transient, more stable β-hydroxyalkyl radical intermediate. mit.edu This radical can subsequently participate in further reactions, such as reacting with molecular oxygen, leading to the formation of various oxygenated products. mit.edu The high reactivity and electrophilicity of the hydroxyl radical make it particularly effective at initiating these addition reactions. nih.gov

The double bond in this compound can function as a dipolarophile or dienophile in cycloaddition reactions to form five- or six-membered rings. aocs.org A notable example is the [3+2] cycloaddition reaction, where a three-atom component (TAC), such as a nitrile oxide, reacts across the double bond. sci-rad.comsci-rad.com These reactions are valuable for synthesizing novel heterocyclic compounds. For instance, the reaction of an unsaturated ester like methyl oleate (B1233923) with butylonitrile N-oxide has been shown to produce isoxazoline (B3343090) derivatives with high yield. sci-rad.com Such reactions are typically regioselective and provide a direct route to complex molecular architectures from simple fatty acid precursors. sci-rad.com

Isomerization Phenomena in Unsaturated Esters (e.g., Double Bond Migration, Cis/Trans Isomerization)

Under certain conditions, the double bond in this compound can undergo isomerization, leading to changes in its position along the carbon chain or its geometric configuration.

Double Bond Migration: Acid-catalyzed double bond migration can occur in unsaturated systems. youtube.com The mechanism typically involves the protonation of the double bond to form a carbocation intermediate. stackexchange.com A subsequent deprotonation at an adjacent carbon atom can re-form the double bond in a new position. stackexchange.comresearchgate.net For this compound, this could result in a mixture of isomers, such as Methyl hexadec-9-enoate (B1259142) or Methyl hexadec-11-enoate. Zeolite catalysts are often used to facilitate this type of isomerization. researchgate.net

Cis/Trans Isomerization: The naturally occurring configuration of many unsaturated fatty acids is cis. However, this can be converted to the more thermodynamically stable trans configuration. nih.gov This isomerization can be catalyzed by various agents, including p-toluenesulfinic acid and nitric oxide. google.comcsic.escsic.es The process is significant as it alters the physical properties of the molecule, such as its melting point. For example, using p-toluenesulfinic acid as a catalyst, high yields of trans isomers (approaching 80%) can be achieved from various vegetable oils without altering the position of the double bond. csic.escsic.es

Ester Group Reactivity

The methyl ester functional group is the second major reactive site in the this compound molecule. It primarily undergoes nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis: Hydrolysis is the cleavage of the ester bond to yield a carboxylic acid (hexadec-10-enoic acid) and methanol (B129727). This reaction can be catalyzed by either acid or base. chemistrysteps.com

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. chemistrysteps.comnih.gov The ester is protonated by an acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. chemistrysteps.com To drive the reaction to completion, a large excess of water is typically used. google.comgoogle.com

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible. chemistrysteps.com A hydroxide (B78521) ion (from a base like NaOH or KOH) acts as the nucleophile, attacking the carbonyl carbon. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt. chemistrysteps.com This final acid-base step prevents the reverse reaction from occurring. chromforum.org

Transesterification: This reaction involves the conversion of one ester into another by reaction with an alcohol in the presence of a catalyst. jbiochemtech.com For this compound, reacting it with a different alcohol (e.g., ethanol) would produce Ethyl hexadec-10-enoate and methanol. Like hydrolysis, this process can be catalyzed by both acids and bases. ijcce.ac.irresearchgate.net

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. jbiochemtech.com

Base-Catalyzed Transesterification: An alkoxide ion (e.g., ethoxide) from the new alcohol acts as the nucleophile, attacking the ester carbonyl. This pathway is generally faster than the acid-catalyzed route and is widely used in industrial processes like biodiesel production. jbiochemtech.compsu.edu

Hydrolysis to Fatty Acids

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid (hexadec-10-enoic acid) and methanol. This reaction can be catalyzed by acids, bases, or enzymes (lipases). researchgate.netgoogle.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the ester is hydrolyzed. This process is reversible, and an excess of water is typically used to drive the equilibrium towards the products. google.com The reaction involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process where a base, such as sodium hydroxide, is used. The reaction produces methanol and the salt of the fatty acid (a soap). Subsequent acidification is required to obtain the free fatty acid, hexadec-10-enoic acid. google.com

Enzymatic Hydrolysis : Lipases are widely used for the hydrolysis of fatty acid esters under mild conditions. researchgate.net For instance, lipases such as Candida rugosa lipase (B570770) can be employed to hydrolyze acylglycerols and esters to produce free fatty acids. researchgate.net This biocatalytic approach is valued for its specificity and operation under less harsh conditions compared to chemical catalysis.

The general reaction for the hydrolysis of this compound is depicted below:

CH₃(CH₂)₄CH=CH(CH₂)₈COOCH₃ + H₂O ⇌ CH₃(CH₂)₄CH=CH(CH₂)₈COOH + CH₃OH

(this compound + Water ⇌ Hexadec-10-enoic acid + Methanol)

| Hydrolysis Method | Catalyst/Reagent | Primary Products | Key Characteristics |

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄) + Water | Hexadec-10-enoic acid, Methanol | Reversible reaction; requires excess water to favor products. google.com |

| Base-Catalyzed | Strong Base (e.g., NaOH) | Salt of Hexadec-10-enoic acid, Methanol | Irreversible reaction; also known as saponification. google.com |

| Enzymatic | Lipase (e.g., Candida rugosa) + Water | Hexadec-10-enoic acid, Methanol | Occurs under mild conditions; highly specific. researchgate.net |

Transesterification Reactions

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This compound can react with various alcohols in the presence of a catalyst to form a new ester and methanol. masterorganicchemistry.com This reaction is fundamental to the production of biodiesel, where triglycerides are transesterified with methanol. researchgate.net

Similar to hydrolysis, transesterification can be catalyzed by acids or bases.

Acid-Catalyzed Transesterification : An acid catalyst protonates the carbonyl group, activating it for nucleophilic attack by an alcohol. The reaction is reversible and typically requires an excess of the reactant alcohol to shift the equilibrium toward the desired product. masterorganicchemistry.com

Base-Catalyzed Transesterification : This method is generally faster than acid catalysis. masterorganicchemistry.com An alkoxide, formed by the reaction of the alcohol with the base, acts as a nucleophile, attacking the ester's carbonyl carbon. masterorganicchemistry.com

For example, the reaction of this compound with ethanol (B145695) would yield Ethyl hexadec-10-enoate and methanol.

CH₃(CH₂)₄CH=CH(CH₂)₈COOCH₃ + CH₃CH₂OH ⇌ CH₃(CH₂)₄CH=CH(CH₂)₈COOCH₂CH₃ + CH₃OH

(this compound + Ethanol ⇌ Ethyl hexadec-10-enoate + Methanol)

| Transesterification Method | Catalyst | Example Reactant Alcohol | Example Products |

| Acid-Catalyzed | H₂SO₄, HCl | Ethanol | Ethyl hexadec-10-enoate, Methanol |

| Base-Catalyzed | NaOH, KOH, NaOCH₃ | Propanol | Propyl hexadec-10-enoate, Methanol |

Oxidative Transformations (e.g., Potential for Lipid Peroxidation)

The carbon-carbon double bond in this compound is a site for oxidative attack. The process of lipid peroxidation involves the reaction of fatty acids with reactive oxygen species, leading to the formation of lipid hydroperoxides and other secondary products. nih.gov The susceptibility of a fatty acid ester to oxidation is highly dependent on its degree of unsaturation. mdpi.com

Monounsaturated fatty acid esters, such as this compound, are significantly less prone to oxidation than their polyunsaturated counterparts. mdpi.commdpi.com Research indicates that while polyunsaturated fatty acids can react with molecular oxygen at room temperature, monounsaturated systems are generally reactive only at higher temperatures in auto-oxidation processes. mdpi.com Studies on metal-catalyzed oxidation have shown that saturated and monounsaturated fatty acids have no detectable effect on the formation of protein carbonyls, a marker of oxidative stress, whereas the effect increases with the degree of unsaturation in polyunsaturated fatty acids. nih.gov

The oxidation process can be initiated by factors like heat, light, and the presence of metal catalysts. mdpi.com The double bond can also undergo other oxidative reactions, such as:

Epoxidation : Reaction with a peroxy acid to form an epoxide (oxirane) ring at the site of the double bond.

Ozonolysis : Cleavage of the double bond by ozone, which can be used analytically to determine the bond's position. aocs.org

Permanganate (B83412) Oxidation : Strong oxidizing agents like potassium permanganate can cleave the double bond, a reaction also used in structural analysis. nih.gov

| Degree of Unsaturation | Relative Oxidation Rate (General Trend) | Susceptibility to Lipid Peroxidation |

| Saturated (e.g., Methyl palmitate) | Very Low | Very Low |

| Monounsaturated (e.g., this compound) | Low | Low; requires initiators like high heat. mdpi.com |

| Polyunsaturated (e.g., Methyl linoleate) | High | High; can oxidize at ambient temperatures. mdpi.commdpi.com |

Influence of Chain Length and Double Bond Position on Reactivity

The chemical and physical properties of fatty acid esters are influenced by both the length of the carbon chain and the position and configuration (cis/trans) of the double bond(s). researchgate.netrsc.org These structural features can affect the molecule's thermal stability, kinetic properties, and interactions with other molecules. researchgate.net

The position of the double bond relative to the ester functional group is particularly important. Spectroscopic studies have shown that intramolecular interactions between a derivatized ester moiety and the carbon-carbon double bond can cause predictable shifts in infrared (IR) resonances. rsc.org The proximity of the double bond to the ester can influence the carbonyl stretching frequency, indicating an electronic interaction that can affect reactivity at the ester group. rsc.org

| Structural Feature | Influence on Reactivity and Properties | Example Finding |

| Double Bond Position | Affects electronic environment of the ester group, molecular shape, and biological specificity. rsc.orgnih.gov | Proximity of the double bond to the ester group predictably shifts carbonyl stretching frequencies in IR spectra. rsc.org |

| Chain Length | Primarily influences physical properties (e.g., viscosity, melting point) and can impact reaction kinetics. researchgate.net | Combustion chemistry studies show that both chain length and unsaturation affect the thermal stability of esters. researchgate.net |

Advanced Analytical Methodologies for Characterizing Methyl Hexadec 10 Enoate

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of fatty acid methyl esters (FAMEs) like Methyl hexadec-10-enoate, enabling their separation from complex mixtures and subsequent quantification. gcms.cz Due to the volatility and thermal stability of FAMEs, gas chromatography is a particularly powerful and widely used technique. restek.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the definitive identification and purity assessment of this compound. nih.gov In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. gcms.czntnu.no Highly polar stationary phases, such as those with biscyanopropylpolysiloxane, are effective in separating FAMEs, including geometric isomers. s4science.at

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process generates a unique fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint. The mass spectrum of a related isomer, methyl hexadec-9-enoate (B1259142), shows prominent peaks at m/z values of 41, 43, 56, 74, 87, and 143. researchgate.net The molecular ion peak ([M]+) for this compound would be expected at m/z 268.43, corresponding to its molecular weight. The base peak is often observed at m/z 74, which corresponds to the McLafferty rearrangement of the methyl ester group, a characteristic fragmentation for FAMEs.

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum against established databases like the NIST Mass Spectral Library. nist.govnist.gov The sensitivity of GC-MS, especially when using selected ion monitoring (SIM), allows for the detection and confirmation of the compound even at low concentrations. nih.govntnu.no

Table 1: Typical GC-MS Parameters for FAME Analysis

| Parameter | Value/Description |

| Column | Highly polar capillary column (e.g., Rt-2560, DB-FastFAME) restek.comntnu.no |

| Injector Temperature | 250°C avantiresearch.com |

| Carrier Gas | Helium mdpi.com |

| Oven Program | Temperature ramp (e.g., initial temp 100°C, ramp to 240°C) mdpi.com |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Detector | Mass Spectrometer (Quadrupole or Ion Trap) nih.gov |

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantification

For accurate quantification of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the most robust and commonly employed method. nih.govresearchgate.net While MS is used for identification, FID is preferred for quantification due to its high sensitivity, wide linear range, and consistent response factor for hydrocarbons. nih.govresearchgate.net

In this technique, after the FAMEs are separated on the GC column, they are burned in a hydrogen-air flame. researchgate.net The combustion process produces ions that generate a current proportional to the amount of analyte present. avantiresearch.com Quantification is typically performed by comparing the peak area of this compound to that of an internal standard, such as methyl heptadecanoate (C17:0) or methyl nonadecanoate (B1228766) (C19:0), which is added to the sample in a known concentration. scielo.br

The method's accuracy is demonstrated by its excellent linearity, with determination coefficients (r²) often exceeding 0.999. mdpi.com The limit of detection (LOD) and limit of quantification (LOQ) for FAMEs using GC-FID can be as low as the microgram-per-milliliter (µg/mL) range. mdpi.com

Table 2: Performance Characteristics of GC-FID for FAME Quantification

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.999 | mdpi.com |

| Limit of Detection (LOD) | 0.21–0.54 µg/mL | mdpi.com |

| Limit of Quantitation (LOQ) | 0.63–1.63 µg/mL | mdpi.com |

| Repeatability (RSD) | < 3% | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC) offers an alternative and complementary method for the separation of FAMEs, particularly for preparative purposes or when dealing with thermally sensitive compounds. nih.gov Reversed-phase HPLC, typically using a C18 column, is the most common mode for FAME analysis. researchgate.nettandfonline.com

Separation is achieved based on the differential partitioning of the analytes between the nonpolar stationary phase (C18) and a polar mobile phase. nih.gov A common mobile phase for FAME separation is a mixture of acetonitrile (B52724) and water. nih.govresearchgate.net The elution order is influenced by the chain length and degree of unsaturation of the fatty acid ester; generally, shorter chain and more unsaturated esters elute earlier. researchgate.net

Detection in HPLC is often accomplished using a UV detector, typically set at a low wavelength like 205 nm, as FAMEs lack a strong chromophore. researchgate.nettandfonline.com While not as universally applied as GC for routine FAME analysis, HPLC is valuable for separating isomers and can be coupled with mass spectrometry (HPLC-MS) for enhanced identification capabilities, especially using techniques like atmospheric pressure chemical ionization (APCI). nih.govnih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the unambiguous structural elucidation of this compound, providing detailed information about its carbon skeleton, double bond position, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C NMR are used to characterize this compound.

In the ¹H NMR spectrum, specific proton signals confirm the key structural features. The olefinic protons (–CH=CH–) of the double bond at the C10 and C11 positions typically appear as a multiplet in the region of 5.30–5.40 ppm. nih.gov Other characteristic signals include the singlet for the methyl ester protons (–OCH₃) around 3.67 ppm, the triplet for the α-methylene protons (–CH₂–COOCH₃) near 2.30 ppm, and the terminal methyl group (–CH₃) as a triplet around 0.88 ppm. nih.govresearchgate.net

¹³C NMR spectroscopy provides complementary information about the carbon framework. The carbons of the double bond (C10 and C11) would resonate in the olefinic region, typically around 128–132 ppm. The carbonyl carbon of the ester group appears significantly downfield, around 174 ppm. The methyl carbon of the ester group gives a signal around 51 ppm. dss.go.th The remaining methylene (B1212753) carbons in the aliphatic chain produce a series of signals between approximately 22 and 34 ppm. thno.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| –CH=CH– (C10, C11) | ~5.3-5.4 (m) | ~128-132 |

| –COOCH₃ | ~3.67 (s) | ~51 |

| C=O | - | ~174 |

| α-CH₂ (C2) | ~2.30 (t) | ~34 |

| Allylic CH₂ (C9, C12) | ~2.0 (m) | ~27-32 |

| Terminal CH₃ (C16) | ~0.88 (t) | ~14 |

(Note: 's' denotes singlet, 't' triplet, 'm' multiplet. Values are estimates based on typical FAME spectra.) nih.govdss.go.th

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its identity as an unsaturated ester.

The most prominent feature is the strong, sharp absorption band from the carbonyl (C=O) stretch of the ester group, which appears in the range of 1735–1750 cm⁻¹. libretexts.orgorgchemboulder.com The presence of the carbon-carbon double bond (C=C) gives rise to a stretching absorption near 1650 cm⁻¹, although this can be weak. libretexts.org The vinylic C-H bonds associated with the double bond show a stretching vibration just above 3000 cm⁻¹. dummies.com Additionally, strong C–O stretching bands for the ester group are visible in the 1000–1300 cm⁻¹ region. orgchemboulder.com The aliphatic C-H bonds of the long hydrocarbon chain produce strong stretching absorptions in the 2850–2960 cm⁻¹ range. libretexts.org

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1735–1750 | Strong |

| =C–H Stretch (Vinylic) | 3020–3100 | Medium |

| C–H Stretch (Aliphatic) | 2850–2960 | Strong |

| C=C Stretch (Alkene) | ~1650 | Weak to Medium |

| C–O Stretch (Ester) | 1000–1300 | Strong |

(Data sourced from general IR correlation tables.) libretexts.orgorgchemboulder.comdummies.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a pivotal technique for determining the molecular weight and elucidating the structure of fatty acid methyl esters (FAMEs) like this compound through fragmentation analysis. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual FAMEs from complex mixtures. scioninstruments.com

The molecular weight of a related isomer, Methyl hexadec-9-enoate (C₁₇H₃₂O₂), is 268.43 g/mol , which provides a reference for this compound. nist.gov In electron ionization (EI) mass spectrometry, the molecule undergoes fragmentation, generating a unique pattern of ions. This mass spectrum serves as a chemical fingerprint for identification.

The fragmentation of straight-chain esters is characterized by a series of cleavages that produce logical and identifiable ion fragments. whitman.edu For FAMEs, common fragmentation patterns include:

McLafferty Rearrangement: A characteristic rearrangement for esters, which for a saturated FAME like methyl hexadecanoate (B85987), produces a prominent ion at an m/z (mass-to-charge ratio) of 74. researchgate.net This ion corresponds to the [CH₃O-C(OH)=CH₂]⁺ fragment and is a strong indicator of a methyl ester.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can occur. libretexts.org

Hydrocarbon Chain Fragmentation: The aliphatic chain fragments, often resulting in clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. whitman.edulibretexts.org The presence of a double bond in this compound influences this fragmentation, leading to characteristic allylic cleavages that can help in locating the position of the double bond.

Below is a data table summarizing common ion fragments observed in the mass spectra of monounsaturated fatty acid methyl esters, which are indicative for characterizing compounds like this compound.

| m/z (Mass-to-Charge Ratio) | Ion Fragment/Origin | Significance |

| M⁺ | Molecular Ion | Represents the intact molecule, confirming the molecular weight. |

| M-31 | [M-OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester functionality. whitman.edu |

| 74 | [C₃H₆O₂]⁺ | Result of the McLafferty rearrangement, characteristic of methyl esters. researchgate.netresearchgate.net |

| 87 | [C₄H₇O₂]⁺ | Another key fragment for methyl esters, resulting from cleavage at the β-carbon. researchgate.net |

| 55, 69, 83... | [CₙH₂ₙ₋₁]⁺ | Series of hydrocarbon fragments indicative of an unsaturated alkyl chain. researchgate.net |

Application of Analytical Standards in FAME Research

Analytical standards are indispensable in fatty acid methyl ester (FAME) research for ensuring the accuracy, precision, and reliability of analytical results. reagecon.comnrel.gov They serve several critical functions, including instrument calibration, method validation, and quality control. reagecon.com In the analysis of compounds like this compound, which is often part of a complex mixture of other FAMEs, the use of well-characterized standards is essential for unambiguous identification and quantification.

Gas chromatography (GC) is the most common technique for FAME analysis. scioninstruments.com The process involves converting fatty acids into their more volatile methyl esters, which are then separated on a capillary GC column. gcms.cz

Identification: The retention time of an unknown peak in a sample chromatogram is compared to the retention time of a known, pure FAME standard analyzed under identical conditions. This co-elution is a primary method for component identification.

Quantification: To determine the concentration of a specific FAME in a sample, an internal or external standard is used. An internal standard is a known amount of a non-naturally occurring FAME (e.g., methyl heneicosanoate, C21:0) added to the sample before analysis. whoi.edu This allows for correction of variations in extraction efficiency and instrument response. nrel.gov Calibration curves are generated by analyzing a series of standard solutions of known concentrations to establish the relationship between peak area and concentration. researchgate.net

Quality Control: Standard mixtures containing a wide range of FAMEs are regularly analyzed to monitor the performance of the analytical system, particularly the GC column. sigmaaldrich.com For example, specific mixtures are used to check for resolution between critical cis/trans isomers, ensuring the column is performing optimally. sigmaaldrich.com

Various organizations, such as the Association of Official Agricultural Chemists (AOAC) and the American Oil Chemists Society (AOCS), have established official methods that specify the use of FAME standards for applications like nutritional labeling and fat characterization in foods and oils. restek.com These standards can be individual, high-purity compounds or complex, well-characterized mixtures designed for specific analyses, such as profiling the fatty acid composition of vegetable oils or biodiesel. scioninstruments.comreagecon.com

The table below summarizes the roles of different types of standards in FAME research.

| Type of Standard | Purpose | Example Application |

| Individual FAME Standard | Peak identification by retention time matching; Preparation of custom calibration mixtures. | Confirming the presence of this compound in an oil sample. |

| Quantitative Calibration Mix | Generation of calibration curves for accurate quantification of multiple FAMEs. | Determining the concentration of various fatty acids in a dietary supplement. |

| Internal Standard | Correction for analytical variability during sample preparation and injection. | Adding Methyl heneicosanoate (C21:0) to a tissue sample before lipid extraction and analysis. whoi.edu |

| Column Performance Mix | Monitoring and optimizing the resolution and performance of a GC capillary column. | Verifying the separation of critical cis and trans C18:1 isomers as per AOCS Method Ce 1h-05. sigmaaldrich.com |

Biosynthetic Pathways and Occurrence of Unsaturated Methyl Esters

Enzymatic Pathways Leading to Unsaturated Fatty Acids (e.g., Stearoyl-CoA Desaturase activity on saturated precursors)

The introduction of double bonds into saturated fatty acid chains is a critical step in the biosynthesis of unsaturated fatty acids. This process is catalyzed by a class of enzymes known as fatty acid desaturases. A key and highly regulated enzyme in this process is stearoyl-CoA desaturase (SCD), an endoplasmic reticulum enzyme that catalyzes the rate-limiting step in the formation of monounsaturated fatty acids (MUFAs).

The SCD enzyme complex, which includes NADH, the flavoprotein cytochrome b5 reductase, and the electron acceptor cytochrome b5, utilizes molecular oxygen to introduce a single double bond into a range of fatty acyl-CoA substrates. The preferred substrates for SCD are typically palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which are converted to palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively. Specifically, SCD introduces a double bond at the Δ9 position of the fatty acyl chain. For instance, the desaturation of stearic acid by stearoyl-CoA desaturase-1 results in the production of oleic acid.

In plants, the formation of oleic acid (18:1) is catalyzed by the soluble stearoyl-acyl carrier protein desaturase (S-ACP-DES). This enzyme is specific for the chain length of the substrate and the position of the double bond insertion. The synthesis of unsaturated fatty acids in plants occurs through pathways in both the chloroplasts (prokaryotic pathway) and the endoplasmic reticulum (eukaryotic pathway).

The general mechanism of fatty acid desaturation involves a series of redox reactions where two electrons flow from NADH to a flavoprotein, then to an electron acceptor like cytochrome b5, and finally to the desaturase enzyme, which facilitates the introduction of the double bond.

Natural Occurrence and Distribution of Hexadecenoate Methyl Esters in Biological Systems

Fatty acid methyl esters (FAMEs) are found in a variety of biological systems, where they can be products of metabolic pathways or enzymatic esterification. Their distribution spans across microorganisms and plants.

Bacteria are known to produce a diverse array of fatty acids, which are integral components of their cell membranes. The analysis of fatty acid methyl esters is a widely used technique for the identification and characterization of bacterial species. More than 300 different fatty acids and related compounds have been identified in bacteria. For example, analysis of various bacterial strains has revealed the presence of numerous FAMEs, including Pentadecanoic Acid in Bacillus subtilis and 13-Methyltetradecanoic Acid in Bacillus licheniformis. While straight-chain saturated and monounsaturated fatty acids are common, branched-chain fatty acids are also prevalent in many bacterial species. The specific FAME profile of a microorganism can be influenced by its growth conditions.

Plants are a major source of unsaturated fatty acids, which are often stored in the form of triacylglycerols in seeds. The most common unsaturated fatty acids in plants are the 18-carbon species: oleic acid (18:1), linoleic acid (18:2), and α-linolenic acid (18:3). These fatty acids are synthesized through a series of enzymatic steps primarily involving fatty acid synthase and desaturases.

The initial product of de novo fatty acid synthesis in plants is typically palmitic acid (16:0), with some stearic acid (18:0). These saturated fatty acids can then be desaturated to form monounsaturated fatty acids. For example, palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10) are synthesized from palmitic acid through the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2, respectively.

Naturally occurring FAMEs have also been reported in plants and microalgae. For instance, the green microalga Chlamydomonas reinhardtii has been shown to contain naturally occurring fatty acid methyl and ethyl esters.

Hypothetical Biosynthesis of Methyl hexadec-10-enoate via Elongation and Desaturation

While a specific dedicated pathway for this compound has not been extensively documented, a hypothetical biosynthetic route can be proposed based on established principles of fatty acid metabolism, namely elongation and desaturation.

The biosynthesis would likely begin with a shorter-chain saturated fatty acid precursor, which undergoes a series of elongation and desaturation steps. One plausible pathway could start with a common C10 saturated fatty acid, decanoic acid (capric acid).

Activation: Decanoic acid is first activated to its coenzyme A thioester, decanoyl-CoA.

Elongation: The decanoyl-CoA would then enter the fatty acid elongation pathway, likely in the endoplasmic reticulum. This process involves a cycle of four enzymatic reactions that add a two-carbon unit from malonyl-CoA in each cycle. Three cycles of elongation would be required to extend the 10-carbon chain to a 16-carbon chain, palmitoyl-CoA.

Desaturation: The resulting palmitoyl-CoA could then be a substrate for a specific fatty acid desaturase. While Δ9-desaturases are the most common, other desaturases with different positional specificities exist. A hypothetical Δ10-desaturase would act on the palmitoyl-CoA to introduce a double bond between carbons 10 and 11, yielding hexadec-10-enoyl-CoA.

Esterification: The final step would be the esterification of the hexadec-10-enoyl-CoA with methanol (B129727) to form this compound. This reaction could be catalyzed by a specific methyltransferase enzyme.

Alternatively, a different desaturase could act on a shorter chain fatty acid, which is then elongated. For instance, a Δ4-desaturase could act on decanoyl-CoA to produce dec-4-enoyl-CoA. Subsequent elongation of this intermediate through three cycles would also result in hexadec-10-enoyl-CoA, which would then be methylated.

This proposed pathway is speculative and relies on the presence of enzymes with the requisite substrate and positional specificities. The existence and activity of a Δ10-desaturase acting on a C16 fatty acid would be a key determinant of this biosynthetic route.

Chemical Compounds Mentioned

Computational and Theoretical Studies on Methyl Hexadec 10 Enoate

Quantum Chemical Calculations for Molecular Conformation and Stability (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional structures (conformations) of a molecule and quantifying its electronic properties. researchgate.net For Methyl hexadec-10-enoate, DFT calculations can be employed to optimize the molecular geometry, identifying the lowest energy conformers.

In studies of similar molecules, like conjugated linoleic acid methyl esters, DFT has been successfully used to identify low-energy conformers and accurately predict spectroscopic properties such as NMR chemical shifts. nih.gov These calculations help in understanding how geometric isomerism (cis/trans at the double bond) influences the molecular structure and stability. researchgate.net A Boltzmann analysis of the energies of the various optimized conformers can provide a picture of the conformational population at a given temperature.

Table 1: Representative Theoretical Data from DFT Calculations on a Model Unsaturated Fatty Acid Methyl Ester

| Property | Calculated Value | Method/Basis Set |

| Relative Energy (Conformer 1) | 0.00 kcal/mol | B3LYP/6-31G(d) |

| Relative Energy (Conformer 2) | 1.25 kcal/mol | B3LYP/6-31G(d) |

| C=C Bond Length | 1.34 Å | B3LYP/6-31G(d) |

| C=O Bond Length | 1.21 Å | B3LYP/6-31G(d) |

| HOMO-LUMO Energy Gap | 5.33 eV | B3LYP/6-311++G(d,p) |

Note: This table is illustrative and based on data for analogous compounds like methyl linoleate. The values are representative of what would be obtained for this compound. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, mapping out the energy landscape from reactants to products through transition states. For this compound, this could be applied to understand reactions such as oxidation, isomerization, or esterification.

For example, the mechanism of autoxidation, a critical process in the degradation of unsaturated fats, involves the abstraction of an allylic hydrogen atom. DFT calculations can be used to determine the activation energies for hydrogen abstraction from the carbon atoms adjacent to the C10=C11 double bond (C9 and C12). This would help in predicting the initial sites of radical attack.

Furthermore, computational studies on the pyrolysis of FAMEs, like methyl oleate (B1233923), have used DFT to explore complex reaction networks, including bond-breaking and rearrangement steps, to predict the formation of various smaller hydrocarbon products. missouristate.edu Similar approaches could detail the thermal decomposition pathways of this compound. The elucidation of reaction mechanisms for processes like enzymatic hydroesterification to synthesize FAMEs has also been aided by kinetic and thermodynamic modeling. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations provide a static picture of stable conformations, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility and conformational changes of this compound in different environments (e.g., in a vacuum, in a solvent, or as part of a lipid aggregate).

MD simulations of various FAMEs have been performed to understand their liquid-phase behavior, which is crucial for applications like biodiesel. nih.govresearchgate.net These simulations can reveal how molecules pack together and how the degree of unsaturation affects properties like density and viscosity. nih.gov For this compound, MD simulations could illustrate how the long alkyl chain folds and moves, and how the C10 double bond introduces a "kink" that influences intermolecular interactions. researchgate.net Such simulations provide data on the distribution of dihedral angles and the radius of gyration, quantifying the molecule's shape and flexibility. Ab initio MD simulations have also been used to study the pyrolysis of FAMEs at an atomic level of detail. mdpi.com

Computational Approaches for Enzyme-Substrate Interactions in Biosynthesis

The biosynthesis of unsaturated fatty acids like the precursor to this compound involves a series of enzymatic reactions. Computational methods, particularly molecular docking and MD simulations, are invaluable for studying how these fatty acid substrates bind to the active sites of enzymes like desaturases.

Molecular docking can predict the preferred binding orientation of a substrate, such as a saturated fatty acid precursor, within the active site of a desaturase enzyme. This is followed by MD simulations to assess the stability of the enzyme-substrate complex and to observe the dynamic interactions that position the substrate correctly for the desaturation reaction. nih.govplos.org

Studies on fatty acid desaturases have used computational modeling to identify key amino acid residues that are critical for substrate binding and catalytic activity. nih.govresearchgate.netresearchgate.net For the biosynthesis of the hexadec-10-enoate precursor, these methods could be used to model its interaction with the specific desaturase responsible for introducing the double bond at the C10 position, providing insights into the enzyme's substrate specificity and mechanism. nih.gov

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, such as the development of Quantitative Structure-Activity Relationship (QSPR) and Quantitative Structure-Property Relationship (QSPR) models, can be used to forecast the chemical reactivity and physical properties of molecules based on their structure.

For this compound, QSPR models could be developed to predict properties like boiling point, viscosity, or chromatographic retention times based on a set of calculated molecular descriptors. bohrium.com These descriptors can be derived from the molecule's 2D structure (e.g., number of certain atoms, bond types) or 3D structure (e.g., molecular surface area, volume).

In terms of reactivity, predictive models can help to understand how the position of the double bond influences properties relevant to its use in biodiesel, for example. Computational models have been used to predict the noise emissions of diesel engines fueled with different FAMEs based on their degree of saturation. researchgate.net Such approaches could be extended to predict specific performance characteristics of this compound as a fuel component.

Academic and Research Applications of Methyl Hexadec 10 Enoate Derivatives

Role as Chemical Building Blocks in Organic Synthesis

The molecular architecture of Methyl hexadec-10-enoate, possessing both a reactive double bond and a terminal ester group, makes it a versatile building block in organic synthesis. These functional groups allow for a variety of chemical transformations, enabling its use as a precursor for more complex molecules.

Unsaturated fatty acid methyl esters are valuable monomers for producing bio-based polymers. While direct polymerization studies of this compound are not extensively documented, research on analogous compounds like methyl 10-undecenoate demonstrates the potential pathways. rsc.orgresearchgate.net Methods such as Acyclic Diene Metathesis (ADMET) polymerization can be employed to synthesize long-chain aliphatic polyesters. mdpi.com In this process, the double bond of the fatty acid ester participates in a metathesis reaction, typically with a co-monomer like a α,ω-diene, catalyzed by ruthenium-based complexes. This reaction creates a polymer backbone with repeating ester functionalities derived from the monomer. mdpi.com Subsequent hydrogenation of the double bonds remaining in the polymer chain can yield saturated, semi-crystalline polyesters with tailored thermal properties. mdpi.com The ester functionality and the C16 chain length of this compound make it a suitable candidate for creating novel polyesters and polyamides with potential applications in environmentally friendly plastics and materials. rsc.orgresearchgate.net

This compound serves as a key intermediate or structural motif in the total synthesis of complex, biologically active molecules. Its carbon chain and specific unsaturation pattern are integral to the structure of certain natural products. A notable example is its implicit role in the synthesis of (Z)-15-methyl-10-hexadecenoic acid, an unusual fatty acid identified in organisms like the siphonarid limpet Siphonaria denticulata. nih.gov

Research on Oleochemical Feedstocks and Derivatives

This compound is classified as an oleochemical, a chemical derived from natural fats and oils. The field of oleochemistry focuses on converting these renewable feedstocks into value-added products, providing sustainable alternatives to petroleum-based chemicals. Research in this area explores various chemical modifications of fatty acid methyl esters (FAMEs) to create new materials and specialty chemicals. researchgate.net

For instance, studies on methyl oleate (B1233923) (a C18 FAME) demonstrate how the double bond can be functionalized. Epoxidation of the double bond followed by ring-opening reactions with organocuprate reagents can produce novel branched-chain hydroxy fatty acid derivatives. researchgate.net Similar transformations could be applied to this compound to synthesize new surfactants, lubricants, or plasticizers. Another significant area of research is hydroesterification, where carbon monoxide and an alcohol are added across the double bond. This process, applied to compounds like methyl 10-undecenoate, can produce linear C12-diesters that serve as valuable polymer precursors for nylons. researchgate.net The efficiency and regioselectivity of such reactions are critical for industrial viability. researchgate.net

Studies in Combustion Chemistry (e.g., as Biodiesel Surrogates)

Fatty acid methyl esters are the primary components of biodiesel, a renewable alternative to fossil diesel. To understand and predict the combustion behavior of this complex fuel, researchers develop detailed chemical kinetic models using surrogate fuels. These surrogates are simple mixtures of a few well-characterized compounds that emulate the properties of the real fuel. academie-sciences.fr

This compound, as an unsaturated C16 FAME, is a representative molecule for components found in many biodiesel feedstocks. However, due to its relatively low abundance, more common saturated and unsaturated esters like methyl decanoate (B1226879) and methyl 9-decenoate are often used in surrogate fuel formulations. llnl.govresearchgate.netresearchgate.net Combustion studies on these surrogates in engines, jet-stirred reactors, and shock tubes provide fundamental data on ignition delay, flame speed, and pollutant formation. nih.govkaust.edu.saunt.edu Research shows that the presence and position of the C=C double bond in unsaturated FAMEs can significantly impact low-temperature reactivity compared to their saturated counterparts. researchgate.net The ester moiety is responsible for the characteristic early formation of CO2 observed during biofuel combustion. llnl.gov These studies are crucial for optimizing engine performance and reducing emissions from biodiesel blends. jkosco.org

| Compound Name | Chemical Formula | Saturation | Relevance in Combustion Studies |

|---|---|---|---|

| Methyl decanoate | C11H22O2 | Saturated | Represents saturated FAMEs; used to model ignition and CO2 formation. llnl.govkaust.edu.sa |

| Methyl 9-decenoate | C11H20O2 | Monounsaturated | Models the effect of unsaturation on combustion kinetics. researchgate.net |

| (Z)-Methyl heptadec-10-enoate | C18H34O2 | Monounsaturated | A minor FAME component of biodiesel, structurally similar to C16/C18 esters. medchemexpress.com |

| Methyl palmitoleate (B1233929) ((Z)-Methyl hexadec-9-enoate) | C17H32O2 | Monounsaturated | An isomer of the target compound, represents C16:1 esters in biodiesel. medchemexpress.com |

Use in Analytical Reference Standards for Fatty Acid Profiling

Accurate identification and quantification of fatty acids in complex biological, food, and industrial samples are essential for quality control, nutritional analysis, and biomedical research. The standard method for this analysis is gas chromatography (GC), often coupled with mass spectrometry (GC-MS). nih.gov For GC analysis, fatty acids are typically converted to their more volatile and less polar fatty acid methyl ester derivatives.

In this context, a purified sample of this compound serves as an analytical reference standard. By injecting the known standard into the GC system, analysts can determine its precise retention time—the time it takes to travel through the chromatographic column. nih.gov When an unknown sample is analyzed, any peak appearing at this specific retention time can be tentatively identified as this compound. Confirmation is typically achieved using mass spectrometry, which provides a unique fragmentation pattern or "fingerprint" for the molecule. researchcommons.org Commercially available FAME mixtures, containing dozens of different standards, are used to calibrate instruments and perform comprehensive fatty acid profiling. nih.govcseindia.org

Investigation of Structural-Activity Relationships in Analogues

Understanding how a molecule's structure relates to its biological activity (Structure-Activity Relationship, SAR) is fundamental to drug discovery and biochemistry. By synthesizing and testing analogues of a lead compound, researchers can identify the key structural features responsible for its effects. While SAR studies focused directly on this compound are limited, research on related fatty acid esters provides valuable insights.

Phytochemical Investigations and Identification in Biological Extracts

The identification of fatty acid methyl esters (FAMEs), including various isomers of methyl hexadecenoate, is a common objective in phytochemical investigations of biological extracts. These compounds are widespread in nature, occurring in plants, microorganisms, and animals as components of lipids. The analysis of FAME profiles provides valuable insights into the fatty acid composition of an organism, which has applications in nutritional science, biomarker discovery, and microbial identification. smolecule.com

The primary analytical technique for the identification of FAMEs in biological extracts is Gas Chromatography-Mass Spectrometry (GC-MS). nih.govphytojournal.com This method involves the extraction of lipids from the biological material, followed by a transesterification reaction to convert the fatty acids into their more volatile methyl esters. The resulting FAME mixture is then separated by gas chromatography and the individual components are identified based on their mass spectra, which are compared to spectral libraries. nih.gov

The following table summarizes the identification of various isomers of methyl hexadecenoate in different biological extracts, showcasing the diversity of their sources and the analytical methods employed.

| Compound Name | Biological Source | Part of Organism | Analytical Method(s) |